molecular formula C13H17ClN2O2 B8030862 N-[(3-Chloro-4-nitrophenyl)methyl]cyclohexanamine

N-[(3-Chloro-4-nitrophenyl)methyl]cyclohexanamine

Cat. No.: B8030862
M. Wt: 268.74 g/mol
InChI Key: HGXHNRXHSMQQIQ-UHFFFAOYSA-N
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Description

N-[(3-Chloro-4-nitrophenyl)methyl]cyclohexanamine: is a chemical compound characterized by its unique structure, which includes a cyclohexane ring bonded to a nitrogen atom that is further connected to a 3-chloro-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Chloro-4-nitrophenyl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with 3-chloro-4-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or ethanol, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chloro-4-nitrophenyl)methyl]cyclohexanamine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, thiols, sodium hydroxide.

Major Products Formed

    Reduction: 3-amino-4-nitrophenylmethylcyclohexanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-Chloro-4-nitrophenyl)methyl]cyclohexanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-Chloro-4-nitrophenyl)methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Chloro-4-nitrophenyl)methyl]cyclohexylamine
  • N-[(3-Chloro-4-nitrophenyl)methyl]cyclopentylamine
  • N-[(3-Chloro-4-nitrophenyl)methyl]cycloheptylamine

Uniqueness

N-[(3-Chloro-4-nitrophenyl)methyl]cyclohexanamine is unique due to its specific structural features, such as the presence of both a cyclohexane ring and a 3-chloro-4-nitrophenyl group

Properties

IUPAC Name

N-[(3-chloro-4-nitrophenyl)methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-12-8-10(6-7-13(12)16(17)18)9-15-11-4-2-1-3-5-11/h6-8,11,15H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXHNRXHSMQQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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